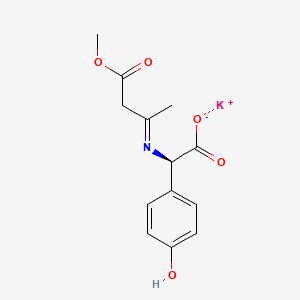
Potassium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate is a chemical compound with the molecular formula C13H16KNO4. It is known for its unique structure, which includes a potassium ion, a hydroxyphenyl group, and a methoxy-methyl-oxopropylidene-amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate typically involves the reaction of ®-4-hydroxyphenylacetic acid with (3-methoxy-1-methyl-3-oxopropylidene)amine in the presence of a potassium base. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Análisis De Reacciones Químicas
Types of Reactions
Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxopropylidene group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The methoxy-methyl-oxopropylidene-amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Potassium ®-(4-hydroxyphenyl)((3-ethoxy-1-methyl-3-oxopropylidene)amino)acetate
- Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate
- Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)cyclohexa-1,4-diene-1-acetate
Uniqueness
Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potassium ion enhances its solubility and reactivity, making it a valuable compound in various applications .
Actividad Biológica
Potassium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate, also known as potassium [R(Z)]-(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.
- Chemical Formula : C₁₃H₁₄KNO₅
- Molecular Weight : 303.356 g/mol
- Boiling Point : 476.6 °C at 760 mmHg
These properties indicate that the compound may have various applications in medicinal chemistry, particularly due to its structural features that suggest potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research indicates that compounds of similar structure can influence several key processes:
- Antioxidant Activity : Compounds containing phenolic structures are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Properties : The presence of hydroxyl groups may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
- Anticancer Potential : Some studies suggest that derivatives of similar compounds can induce apoptosis in cancer cells through modulation of signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound.
Study 1: Antioxidant Effects
In a study examining the antioxidant properties of phenolic compounds, it was found that derivatives similar to this compound exhibited significant free radical scavenging activity. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify antioxidant capacity, showing a marked reduction in oxidative stress markers in treated cells compared to controls .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of phenolic compounds. Researchers observed that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in vitro, suggesting a potential mechanism for reducing inflammation .
Study 3: Anticancer Properties
A recent study explored the anticancer effects of structurally related compounds in various cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents in cancer treatment .
Data Summary
Propiedades
Número CAS |
94107-37-6 |
|---|---|
Fórmula molecular |
C13H14KNO5 |
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
potassium;(2R)-2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobutan-2-ylidene)amino]acetate |
InChI |
InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-6,12,15H,7H2,1-2H3,(H,17,18);/q;+1/p-1/t12-;/m1./s1 |
Clave InChI |
GQBMWKZONUKJHR-UTONKHPSSA-M |
SMILES isomérico |
CC(=N[C@H](C1=CC=C(C=C1)O)C(=O)[O-])CC(=O)OC.[K+] |
SMILES canónico |
CC(=NC(C1=CC=C(C=C1)O)C(=O)[O-])CC(=O)OC.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















